An In-depth Technical Guide to Tiropramide Impurity A: Structure, Formation, and Analytical Control
An In-depth Technical Guide to Tiropramide Impurity A: Structure, Formation, and Analytical Control
A Senior Application Scientist's Perspective on Ensuring Pharmaceutical Quality
For researchers, scientists, and professionals in drug development, the meticulous identification and control of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of Tiropramide Impurity A, a critical process-related impurity in the synthesis of the antispasmodic drug Tiropramide. We will delve into its chemical identity, formation pathway, and the analytical methodologies required for its precise control, all grounded in the principles of scientific integrity and practical, field-proven insights.
Unveiling Tiropramide Impurity A: Chemical Identity and Structural Elucidation
Tiropramide Impurity A is chemically identified as (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid.[][2][3] It is a key intermediate in the synthesis of Tiropramide, making its monitoring and control essential for the final drug substance quality.[4]
Table 1: Physicochemical Properties of Tiropramide Impurity A
| Property | Value | Source |
| IUPAC Name | (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid | [][2] |
| Synonyms | N,O-Dibenzoyl-L-tyrosine, N-Benzoyl-L-Tyrosine Benzoate (Ester) | [] |
| CAS Number | 14325-35-0 | [][3] |
| Molecular Formula | C23H19NO5 | [][2] |
| Molecular Weight | 389.41 g/mol | [][2] |
| Appearance | White Solid | [] |
| Melting Point | 196-201 °C | [] |
Chemical Structure Diagram
The structural formula of Tiropramide Impurity A is presented below. This di-benzoylated derivative of L-tyrosine is the direct precursor to the core structure of Tiropramide.
Caption: Chemical structure of Tiropramide Impurity A.
The Genesis of an Impurity: Formation Pathway and Mechanistic Rationale
Understanding the origin of an impurity is fundamental to its control. Tiropramide Impurity A is a classic example of a process-related impurity, arising directly from the synthetic route of the API.
The synthesis of Tiropramide typically commences with the acylation of L-tyrosine.[4] In this initial step, both the amino and the phenolic hydroxyl groups of tyrosine are acylated with benzoyl chloride, leading to the formation of N,O-dibenzoyl-L-tyrosine, which is precisely Tiropramide Impurity A.[4][5]
This intermediate is then further reacted in subsequent steps to ultimately yield Tiropramide. Therefore, the presence of Tiropramide Impurity A in the final API is primarily due to the incomplete conversion of this intermediate in the downstream synthetic steps.
Caption: Formation Pathway of Tiropramide Impurity A.
The causality behind this experimental choice lies in the need to protect both reactive functional groups on the tyrosine molecule before subsequent modifications. However, if the subsequent reactions are not driven to completion, or if purification steps are not sufficiently robust, Tiropramide Impurity A can persist as a significant impurity in the final drug substance.
Analytical Control Strategy: A Validated Approach to Impurity Profiling
A robust analytical method is the cornerstone of any impurity control strategy. For Tiropramide Impurity A, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the technique of choice. The following protocol is a synthesis of best practices and published methodologies for the analysis of Tiropramide and its related substances.[5][6]
Recommended HPLC Method
Table 2: HPLC Method Parameters for Tiropramide Impurity A Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., Agilent C18, 250 x 4.6 mm, 5 µm) | Provides excellent resolution for aromatic and moderately polar compounds like Tiropramide and its impurities. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.6) | Buffered aqueous phase to ensure consistent ionization state of the analytes. |
| Mobile Phase B | Methanol | Organic modifier for gradient elution. |
| Gradient | Time (min) | % B |
| 0 | 40 | |
| 20 | 80 | |
| 25 | 80 | |
| 26 | 40 | |
| 30 | 40 | |
| Flow Rate | 1.0 mL/min | Optimal for good separation efficiency and reasonable run time. |
| Column Temperature | 25 °C | Controlled temperature ensures reproducibility of retention times. |
| Detection | UV at 230 nm | Tiropramide and Impurity A both possess chromophores that absorb in this region. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
Step-by-Step Experimental Protocol
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Tiropramide Impurity A reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Tiropramide API sample in the same diluent to a specified concentration.
-
Spiked Sample (for validation): Prepare a sample of the Tiropramide API spiked with a known amount of Impurity A to assess accuracy and recovery.
-
-
Chromatographic System Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition (60% A: 40% B) until a stable baseline is achieved.
-
Set the column temperature and UV detector wavelength as specified in Table 2.
-
-
Data Acquisition and Analysis:
-
Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph.
-
Identify the peaks corresponding to Tiropramide and Impurity A based on their retention times, as determined from the analysis of the reference standard.
-
Calculate the amount of Tiropramide Impurity A in the sample using the area of the peak from the sample chromatogram and the response factor determined from the standard chromatogram.
-
Caption: HPLC Analysis Workflow for Tiropramide Impurity A.
Structural Confirmation: The Role of Advanced Spectroscopic Techniques
While HPLC is the workhorse for quantification, the unambiguous identification and structural confirmation of impurities rely on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. For Tiropramide Impurity A, electrospray ionization (ESI) coupled with a high-resolution mass analyzer (such as a time-of-flight or Orbitrap) would be the preferred technique.
The expected mass spectrum in positive ion mode would show a prominent protonated molecule [M+H]⁺ at m/z 390.13. The fragmentation pattern (MS/MS) would likely involve the loss of the benzoyl groups and cleavage of the amino acid backbone, providing further structural confirmation. Key fragments would include those corresponding to the benzoyl cation (m/z 105) and fragments arising from the cleavage of the tyrosine side chain.[7][8]
Conclusion: A Holistic Approach to Impurity Control
The effective control of Tiropramide Impurity A is a testament to the importance of a multi-faceted approach to pharmaceutical quality. It begins with a thorough understanding of the API's synthetic process to identify potential process-related impurities. This knowledge then informs the development of robust and validated analytical methods, such as the HPLC protocol detailed herein, for the routine monitoring and quantification of these impurities. Finally, advanced spectroscopic techniques like NMR and MS provide the definitive structural elucidation necessary for unambiguous identification.
By integrating these principles of chemical process understanding, analytical rigor, and advanced characterization, drug development professionals can ensure the consistent quality, safety, and efficacy of Tiropramide and other pharmaceutical products.
References
-
Wikipedia. Tiropramide. [Link]
-
LookChem. Synthesis of Tiropramide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Tiropramide Synthesis: Understanding the Role of N-Benzoyl-DL-tyrosyl-N',N'-dipropylamide. [Link]
-
PubMed. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance. [Link]
-
Pharmaffiliates. Tiropramide Hydrochloride Impurities. [Link]
-
PubChem. N,O-Dibenzoyl-L-tyrosine. [Link]
-
ResearchGate. The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0245364). [Link]
-
SpringerLink. Fragmentation of tyrosine by low-energy electron impact. [Link]
-
Pharmaffiliates. CAS No : 14325-35-0 | Product Name : N,O-Dibenzoyl-L-tyrosine. [Link]
Sources
- 2. N,O-Dibenzoyl-L-tyrosine | C23H19NO5 | CID 22795661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. rsc.org [rsc.org]
- 5. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. epublications.vu.lt [epublications.vu.lt]
